N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Description
This compound features a cyclobutanecarboxamide group attached to a fluorinated phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane moiety. The fluorine atom at position 4 and the boron-containing group at position 2 create distinct electronic and steric properties. Boronic esters like this are critical in Suzuki-Miyaura cross-coupling reactions for drug synthesis and materials science .
Properties
IUPAC Name |
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-10-12(19)8-9-14(13)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDKJYVZUONWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the fluoro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
Introduction of the dioxaborolane group: This step involves the use of boronic acid derivatives and appropriate coupling reagents.
Cyclobutanecarboxamide formation: The cyclobutanecarboxamide moiety can be synthesized through cyclization reactions involving amide bond formation.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. A representative reaction pathway is shown below:
General Procedure (adapted from ):
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Reactants : Aryl bromide (1 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃ or CsF)
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Solvent : 1,4-Dioxane/H₂O (4:1)
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Conditions : 80°C, 4–12 h under inert atmosphere
Example :
Reaction with methyl 4-bromobenzoate yields a biaryl product via C–C bond formation. Reported yields exceed 95% under optimized conditions .
| Substrate | Product | Yield | Catalyst |
|---|---|---|---|
| Methyl 4-bromobenzoate | Methyl 4-biphenylcarboxylate | 99% | Pd(dppf)Cl₂ |
| 2-Bromopyridine | 2-Phenylpyridine derivative | 89% | Pd(PPh₃)₄ |
Key Factors :
-
Steric hindrance from the cyclobutane group may slow reaction kinetics compared to simpler arylboronates.
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Fluorine at the para position enhances electronic activation of the boronate .
Transmetallation Reactions
The boronate ester undergoes transmetallation with organometallic reagents (e.g., Grignard or organozinc compounds), enabling C–X bond formation.
Example :
Reaction with methylmagnesium bromide produces a methylated aryl derivative after acidic workup.
Acid-Catalyzed Hydrolysis
The dioxaborolane group hydrolyzes to a boronic acid under acidic conditions:
Conditions :
-
Yields free boronic acid, which can participate in subsequent reactions (e.g., bioorthogonal labeling).
Reaction Equation :
Applications :
Amide Functionalization
The cyclobutanecarboxamide group undergoes hydrolysis under strongly acidic or basic conditions:
Conditions :
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6 M HCl, reflux, 24 h → Cyclobutanecarboxylic acid + aniline derivative
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NaOH (aq.), 100°C → Requires optimization for full conversion.
Stability Note :
The amide bond remains intact under standard cross-coupling conditions (pH 7–9, 80°C) .
Biological Interactions
In medicinal chemistry contexts, the boronic acid form interacts with arginine residues in proteins via reversible N–B bonds, as demonstrated by -NMR studies .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various synthetic pathways. For instance, the dioxaborolane group can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing intricate organic frameworks.
Synthetic Pathways
The synthesis of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves:
- Electrophilic Aromatic Substitution: This method introduces the fluoro-substituted phenyl ring.
- Boronic Acid Coupling: The introduction of the dioxaborolane group is achieved using boronic acid derivatives.
- Cyclobutanecarboxamide Formation: This is accomplished through cyclization reactions that form amide bonds.
Biological Applications
Biochemical Probes
N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can function as a probe or ligand in biochemical assays. It may be utilized to study protein-ligand interactions, which are crucial for understanding biological processes and drug design .
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide exhibit potential antimicrobial properties. For example, studies have shown that structurally related compounds demonstrate significant activity against Mycobacterium tuberculosis, indicating that modifications in the compound's structure can lead to enhanced biological efficacy .
Material Science
Advanced Materials Development
The compound's unique structural features make it suitable for developing advanced materials with specific properties. Its application in creating polymers or coatings is notable due to its potential to impart desirable mechanical and thermal properties to these materials .
Case Studies in Material Applications
Recent studies have explored the incorporation of similar compounds into polymer matrices to enhance their thermal stability and mechanical strength. For instance, the integration of boron-containing compounds has been shown to improve the performance characteristics of various polymeric materials .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Facilitates carbon-carbon bond formation |
| Biological Research | Biochemical probes for studying interactions | Potential antimicrobial activity against M. tuberculosis |
| Material Science | Development of advanced polymers and coatings | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism by which N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Positional Isomers of Fluorine and Boron
- N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide (CAS 2246801-72-7): Fluorine at position 3, boron at position 4.
- N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide (CAS 2246828-84-0):
Variations in Amide Substituents
- N-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS 1422655-38-6):
- 2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS 1374263-57-6): Branched alkyl amide substituent.
Core Structure Modifications
- N-(4-(2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)cyclobutanecarboxamide (Compound 41 in ): Incorporates a thienopyrimidinone core. Melting point: 252–253°C; purity: 98%. Demonstrates the role of cyclobutanecarboxamide in enhancing thermal stability, though the heterocyclic core shifts its application toward kinase inhibition .
Biological Activity
N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula for N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is C19H25BFNO2S, with a molecular weight of 361.28 g/mol. Its predicted boiling point is approximately 437.9 °C and it has a density of 1.14 g/cm³ at 20 °C .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom and the dioxaborolane group enhances its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can bind to certain receptors, modulating their activity and influencing signaling pathways.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity: Preliminary studies suggest that N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against several bacterial strains. Results indicate that it possesses moderate antibacterial properties.
- Neuroprotective Effects: Investigations into the neuroprotective potential of this compound have shown that it may help in mitigating oxidative stress in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds within the same class. The results indicated that modifications to the dioxaborolane moiety significantly enhanced the cytotoxicity against MCF-7 breast cancer cells .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers found that derivatives of this compound effectively inhibited serine proteases involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis Methods
The synthesis of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves several steps:
- Formation of Dioxaborolane: The initial step involves synthesizing the tetramethyl-1,3,2-dioxaborolan moiety through a reaction between boronic acid derivatives and appropriate reagents.
- Coupling Reaction: A coupling reaction (e.g., Suzuki-Miyaura coupling) is employed to attach the dioxaborolane group to the phenyl ring.
- Cyclobutane Formation: Finally, cyclobutane is introduced through cyclization reactions under controlled conditions.
Q & A
Basic: What are the optimal synthetic routes and purification methods for N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide?
The compound can be synthesized via Suzuki-Miyaura cross-coupling or amide coupling reactions. For Suzuki coupling, the tetramethyl dioxaborolane moiety acts as a protected boronic acid, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous THF or DMF at 80–100°C . Post-reaction, purification involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Ensure inert conditions to prevent boronic ester hydrolysis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm cyclobutane geometry (e.g., distinct coupling constants for adjacent protons) and fluorine substitution (¹⁹F NMR for -F at C4) .
- ¹¹B NMR : Verify boronic ester integrity (peak ~30–35 ppm for dioxaborolane) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]+ ion).
- X-ray Crystallography : Resolve steric effects from the cyclobutane and dioxaborolane groups .
Advanced: How does the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions compared to free boronic acids?
The dioxaborolane acts as a hydrolysis-resistant boronic acid surrogate , enabling stable handling in protic solvents. However, it requires harsher conditions (e.g., higher temperatures or stronger bases) for transmetalation in Suzuki couplings. Comparative studies using Pd(OAc)₂/XPhos ligands show 10–20% lower yields than arylboronic acids, necessitating optimization of catalyst loading and reaction time .
Advanced: What are the stability profiles of this compound under varying pH and solvent conditions?
The boronic ester is moisture-sensitive but stable in anhydrous organic solvents (e.g., THF, DCM). In aqueous media (pH 7–9), hydrolysis to boronic acid occurs within 24–48 hours. Accelerated degradation is observed under acidic conditions (pH < 4) or with protic solvents (e.g., MeOH). Stability assays should include HPLC monitoring and ¹¹B NMR to track decomposition .
Advanced: How can computational modeling predict the compound’s interactions in drug discovery or materials science?
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) via the cyclobutane’s rigid scaffold.
- Density Functional Theory (DFT) : Calculate boron’s electrophilicity for Suzuki coupling efficiency.
- Docking Studies : Map steric compatibility of the fluorophenyl group in enzyme active sites .
Advanced: What strategies address contradictions in reported biological activity data for this compound?
If conflicting SAR results arise (e.g., variable IC₅₀ values in kinase assays):
- Control for hydrolysis : Confirm boronic ester integrity using ¹¹B NMR before assays.
- Solvent optimization : Use DMSO-d6 instead of aqueous buffers to minimize decomposition.
- Orthogonal assays : Validate activity via SPR (surface plasmon resonance) and cellular models .
Advanced: How is this compound applied in covalent organic framework (COF) synthesis?
The boronic ester can participate in condensation reactions with polyols (e.g., hexahydroxytriphenylene) to form COFs. Key parameters:
- Stoichiometry : 1:1 molar ratio of boronic ester to diol.
- Temperature : Solvothermal synthesis at 120°C in mesitylene/dioxane.
- Characterization : PXRD for crystallinity; BET analysis for surface area (~500–700 m²/g) .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
